molecular formula C16H14ClFN4O2S B2816047 1-(3-chloro-4-fluorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine CAS No. 912773-71-8

1-(3-chloro-4-fluorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2816047
CAS No.: 912773-71-8
M. Wt: 380.82
InChI Key: QWKWXROXWSIXBZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine (CAS 912773-71-8) is a high-purity chemical reagent with the molecular formula C16H14ClFN4O2S and a molecular weight of 380.82 g/mol . This compound features a 1,2,3-triazole core substituted with a sulfonamide group, a scaffold recognized in scientific literature for its potential in medicinal chemistry research . While specific biological data for this exact molecule is limited in public sources, structurally related 1-sulfonyl-3-amino-1H-1,2,4-triazole analogs have been identified as promising inhibitors of viral replication, such as the Yellow Fever Virus (YFV), demonstrating the research value of this chemical class in antiviral discovery . Furthermore, triazole derivatives, in general, are extensively investigated for a wide spectrum of biological activities, including antibacterial and antifungal properties, making them valuable scaffolds in the development of novel therapeutic agents . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical and screening assays. It is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)sulfonyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2S/c1-2-10-3-6-12(7-4-10)25(23,24)16-15(19)22(21-20-16)11-5-8-14(18)13(17)9-11/h3-9H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKWXROXWSIXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-fluorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with a chlorofluorophenyl group and an ethylphenylsulfonyl moiety. Its molecular formula is C19H18ClFN3O2SC_{19}H_{18}ClFN_3O_2S with a molecular weight of approximately 371.88 g/mol. The presence of the triazole ring is significant due to its diverse biological activities, particularly in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that compounds containing triazole rings exhibit notable antitumor properties. For instance, derivatives of triazoles have been shown to inhibit the proliferation of various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against human breast cancer T47D cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Triazole Compounds

CompoundCell LineIC50 (µM)
Compound AHCT-1166.2
Compound BT47D27.3
This compoundTBDTBD

The biological activity of triazole compounds is often attributed to their ability to interact with various molecular targets. For example:

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as kinases and proteases, which are crucial in cancer cell signaling pathways.
  • Apoptosis Induction : They have been shown to activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

The sulfonamide group in the compound may enhance its binding affinity to target proteins due to strong interactions with amino acid residues.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in treating cancer:

  • Study on Apoptosis Induction : A study involving leukemia cell lines (THP-1 and U937) demonstrated that treatment with a structurally similar triazole compound led to significant apoptotic cell death via caspase activation .
  • In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine ()
  • Key Differences : The 1-position substituent is 2-ethoxyphenyl (electron-donating ethoxy group) instead of 3-chloro-4-fluorophenyl. The sulfonyl group is attached to a 4-methylphenyl ring rather than 4-ethylphenyl.
  • The methyl group on the sulfonyl-linked phenyl may reduce steric bulk compared to ethyl, affecting solubility and pharmacokinetics .
1-(4-Chlorophenyl)-4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine ()
  • Key Differences : Replaces the sulfonyl group with a thiazol ring. The 4-ethylphenyl is part of the thiazol substituent.
  • Impact: The thiazol moiety introduces a heterocyclic system capable of hydrogen bonding and π-π interactions, differing from the sulfonyl group’s polar yet non-aromatic nature. This substitution may enhance target selectivity in biological systems .

Halogenated Aromatic Ring Modifications

1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine ()
  • Key Differences : Uses a pyrazole core instead of triazole. The 3-chlorophenyl and trifluoromethylphenyl groups introduce strong electron-withdrawing effects.
  • Impact : Pyrazole derivatives often exhibit distinct binding modes compared to triazoles due to differences in ring geometry. The trifluoromethyl group enhances metabolic stability but may reduce solubility .
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine ()
  • Key Differences : A pyrazole ring with a benzyl-linked 3-chloro-4-fluorophenyl group.

Sulfonyl and Thioether Variants

3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine ()
  • Key Differences : A 1,2,4-triazole core with a thioether (isopropylsulfanyl) group instead of sulfonyl.
  • Impact : Thioethers are less polar than sulfonyl groups, which may increase lipophilicity and affect blood-brain barrier penetration .
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ()
  • Key Differences : Dual sulfonyl groups on a thiazol ring with a 3-methoxypropylamine side chain.

Data Table: Structural and Functional Comparison

Compound Name Core Structure R₁ (Position 1) R₂ (Position 4) Key Functional Groups
Target Compound 1,2,3-Triazole 3-Chloro-4-fluorophenyl 4-Ethylphenylsulfonyl Sulfonyl, Halogens
1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine 1,2,3-Triazole 2-Ethoxyphenyl 4-Methylphenylsulfonyl Sulfonyl, Ether
1-(4-Chlorophenyl)-4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine 1,2,3-Triazole 4-Chlorophenyl 4-Ethylphenyl-thiazol Thiazol, Halogen
3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 4-Chlorophenyl Isopropylsulfanyl Thioether, Halogen

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloro-4-fluorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors, such as a chlorofluorophenyl azide and a sulfonyl-functionalized alkyne, under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . Key steps include:

  • Precursor preparation : Halogenated phenyl azides and sulfonyl alkynes are synthesized separately, with careful control of stoichiometry.
  • Cycloaddition : Catalyzed by Cu(I) at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to form the triazole core .
  • Purification : Column chromatography or recrystallization removes byproducts.

Q. Critical factors :

  • Temperature : Elevated temperatures (≥60°C) improve reaction kinetics but may degrade heat-sensitive intermediates.
  • Catalyst loading : Excess Cu(I) can lead to side reactions; optimal loading is 5–10 mol% .
  • Solvent choice : DMSO enhances solubility of sulfonyl groups but may complicate downstream purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonyl group (δ 110–120 ppm for SO₂-linked carbons) .
    • 19F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for para-fluorine) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~434 Da) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1350–1450 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (triazole C=N) confirm functional groups .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. What initial biological assays are suitable to evaluate its potential therapeutic applications?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
  • Anticancer Activity :
    • MTT assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition :
    • Kinase/Protease assays : Use fluorogenic substrates to measure inhibition of targets like EGFR or HIV protease .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Methodological Answer:

  • Systematic Substitution :
    • Vary substituents on the phenyl rings (e.g., replace Cl/F with Br/CF₃) and sulfonyl group (e.g., substitute ethyl with methyl or isopropyl) .
  • Bioisosteric Replacement :
    • Replace the triazole with oxadiazole or thiadiazole cores to assess scaffold flexibility .
  • Quantitative SAR (QSAR) :
    • Use computational tools (e.g., CODESSA) to correlate electronic descriptors (HOMO/LUMO energies) with activity .

Example : A study on analogous triazoles showed that electron-withdrawing groups (e.g., -CF₃) on the sulfonyl moiety enhanced antimicrobial activity by 2–3 fold .

Q. What strategies address discrepancies in reported biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis of Structural Features :
    • Compare substituent effects across studies (e.g., chlorine at position 3 vs. 4 on the phenyl ring) to identify activity trends .
  • Standardized Assay Protocols :
    • Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Computational Validation :
    • Apply molecular docking to verify target binding modes inconsistent with experimental IC₅₀ values .

Case Study : Conflicting cytotoxicity data for similar triazoles were resolved by identifying differences in cell membrane permeability via logP calculations .

Q. What computational methods predict the compound’s interaction with biological targets and electronic properties?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to targets (e.g., EGFR kinase) with scoring functions (ΔG < -8 kcal/mol suggests strong binding) .
  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (FMO) to predict reactivity; a small HOMO-LUMO gap (~3–4 eV) indicates high electrophilicity .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

Example : DFT analysis of a related triazole revealed that the sulfonyl group’s electron-withdrawing nature enhances interaction with ATP-binding pockets .

Q. Notes

  • Structural analogs (e.g., oxadiazole derivatives) provide indirect evidence for mechanism and SAR .
  • Advanced studies should integrate experimental and computational workflows to optimize efficiency .

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